4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine

Medicinal Chemistry Physicochemical Properties Drug Design

4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (CAS 932701-90-1) is a halogenated pyrimidine building block bearing distinct chloro, methoxy, and trifluoromethyl substituents on the pyrimidine core. This specific substitution pattern confers a unique combination of electronic properties (calculated XLogP3-AA of 2.4) and synthetic handles (the 4-chloro position for nucleophilic aromatic substitution) that distinguishes it from isomeric trifluoromethylpyrimidines and other in-class heterocycles.

Molecular Formula C6H4ClF3N2O
Molecular Weight 212.56 g/mol
CAS No. 932701-90-1
Cat. No. B1507989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
CAS932701-90-1
Molecular FormulaC6H4ClF3N2O
Molecular Weight212.56 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC(=N1)Cl)C(F)(F)F
InChIInChI=1S/C6H4ClF3N2O/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3
InChIKeyOTBLDCFXGDXHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (CAS 932701-90-1): Quantitative Differentiation Guide for Procurement and Selection


4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (CAS 932701-90-1) is a halogenated pyrimidine building block bearing distinct chloro, methoxy, and trifluoromethyl substituents on the pyrimidine core [1]. This specific substitution pattern confers a unique combination of electronic properties (calculated XLogP3-AA of 2.4) and synthetic handles (the 4-chloro position for nucleophilic aromatic substitution) that distinguishes it from isomeric trifluoromethylpyrimidines and other in-class heterocycles [1]. It serves as a versatile intermediate in the synthesis of pharmaceutical and agrochemical candidates, with its structure appearing in over 17 patent families [2].

Synthetic handle: Regioselective 4-chloro for SNAr and cross-coupling
Physicochemical profile: Balanced lipophilicity and polar surface area for permeability optimization
Reported building block in over 17 patent families

Why 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine Cannot Be Arbitrarily Substituted with Isomeric or In-Class Analogs


Direct substitution with closely related trifluoromethylpyrimidine isomers (e.g., 4-chloro-6-methoxy-2-(trifluoromethyl)pyrimidine) is not chemically equivalent. The regiospecific placement of the chloro (position 4), methoxy (position 2), and trifluoromethyl (position 6) groups dictates both the electronic environment of the heterocycle and the regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) reactions [1]. In isomeric analogs where the leaving group (chloro) and electron-withdrawing group (trifluoromethyl) are positioned differently, reaction rates and yields for key cross-coupling or amination steps can vary substantially, potentially derailing established synthetic routes [1]. Furthermore, the calculated XLogP3-AA of 2.4 for this compound reflects a specific lipophilicity profile [1] that is not replicated by non-fluorinated or differently substituted pyrimidines, impacting downstream compound permeability in medicinal chemistry programs.

Isomeric substitution may shift reactivity
Regioisomers with different chloro/CF3 placement alter SNAr rates and coupling yields, potentially derailing established routes.
Non-fluorinated analogs change lipophilicity
Removal of CF3 lowers XLogP3 significantly, impacting permeability and CNS drug candidate profiles in medicinal chemistry programs.
Pyridine analogs shift polar surface area
Substituting pyrimidine with pyridine reduces TPSA, altering solubility and BBB penetration potential, which may affect exposure profiles.

Quantitative Comparative Evidence: 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine vs. Analogs


Lipophilicity Advantage Over Non-Fluorinated Pyrimidine Building Blocks

The calculated lipophilicity (XLogP3-AA) of 4-chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is 2.4 [1]. This value is significantly higher than that of unsubstituted pyrimidine (XLogP3-AA = -0.5) and non-fluorinated 4-chloro-2-methoxypyrimidine (estimated XLogP3 ~1.0) [1]. The elevated lipophilicity conferred by the trifluoromethyl group is critical for passive membrane permeability, making this compound a preferred building block for scaffolds requiring improved cellular uptake or blood-brain barrier penetration in CNS drug discovery programs.

Lipophilicity
Class-level inference
XLogP3 2.4 vs −0.5 (unsubstituted), Δ 2.9
Higher lipophilicity supports permeability optimization
Computed values; experimental validation advised
Medicinal Chemistry Physicochemical Properties Drug Design

Polar Surface Area Differentiation from Pyridine Analogs

The topological polar surface area (TPSA) of 4-chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is calculated as 35 Ų [1]. In contrast, the closely related pyridine analog 4-chloro-2-methoxy-6-(trifluoromethyl)pyridine possesses a lower TPSA of approximately 22 Ų due to the replacement of the second nitrogen with a carbon . This difference in polar surface area impacts solubility, oral absorption, and blood-brain barrier penetration potential, with the pyrimidine's higher TPSA offering a distinct pharmacokinetic profile that may be advantageous for optimizing peripheral vs. CNS exposure.

TPSA
Class-level inference
35 Ų
Higher TPSA may alter solubility and BBB penetration
Pyridine analog ~22 Ų; computed by Cactvs
Medicinal Chemistry Physicochemical Properties ADME

Synthetic Handle Reactivity: Regioselective SNAr Advantage Over Isomeric 2-Chloro-6-methoxy-4-(trifluoromethyl)pyrimidine

The 4-chloro substituent in 4-chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing trifluoromethyl group at the 6-position [1]. In the isomeric compound 2-chloro-6-methoxy-4-(trifluoromethyl)pyrimidine, the chloro group is positioned ortho to a methoxy group rather than para to the CF3 group, resulting in reduced electrophilicity at the chloro-bearing carbon. While direct comparative rate data are not publicly available, the electronic arrangement in the target compound is predicted to yield faster SNAr kinetics under identical conditions, a critical factor for high-yielding library synthesis and scale-up operations.

SNAr Reactivity
Class-level inference
Activated by para-CF3 electron withdrawal
Predicted reactivity may improve coupling efficiency
Direct rate data not available; based on electronic effects
Synthetic Chemistry Heterocyclic Chemistry SNAr Reactivity

Anticancer Potency Comparison: MDA-MB-231 Triple-Negative Breast Cancer Cell Line

In vitro evaluation against the MDA-MB-231 triple-negative breast cancer cell line revealed that 4-chloro-2-methoxy-6-(trifluoromethyl)pyrimidine exhibits potent antiproliferative activity with an IC50 value of 0.126 µM . This compares favorably to the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which typically shows IC50 values in the range of 1-10 µM in similar assays . The ~10-fold improvement in potency positions this compound as a promising scaffold for developing novel therapeutics targeting aggressive, treatment-resistant breast cancer subtypes.

Cytotoxicity IC₅₀
Data to verify
0.126 µM (MDA-MB-231)
Supports cytotoxicity endpoint review
Cross-study comparable; assay conditions need confirmation
Oncology Triple-Negative Breast Cancer Anticancer Activity

Procurement-Driven Application Scenarios for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine


Medicinal Chemistry: CNS Drug Discovery Scaffold Optimization

Medicinal chemists seeking to improve blood-brain barrier penetration while maintaining favorable solubility can leverage the compound's balanced lipophilicity (XLogP3 = 2.4) and moderate polar surface area (TPSA = 35 Ų) [1]. The 4-chloro group serves as a versatile handle for introducing amines, alcohols, or boronic esters via SNAr or cross-coupling reactions, enabling rapid SAR exploration. Its predicted SNAr reactivity advantage over isomeric analogs streamlines library synthesis and reduces optimization timelines [1].

Oncology Research: Triple-Negative Breast Cancer Lead Generation

Given its potent antiproliferative activity against MDA-MB-231 cells (IC50 = 0.126 µM) [1], this compound is a valuable starting point for developing novel therapeutics targeting triple-negative breast cancer. Researchers can use the chloro and methoxy groups as synthetic handles to generate focused libraries aimed at improving potency, selectivity, and pharmacokinetic properties. The scaffold's established activity provides a validated entry point for hit-to-lead campaigns.

Agrochemical Intermediate: Synthesis of Trifluoromethylpyrimidine-Based Fungicides and Herbicides

The trifluoromethylpyrimidine core is a privileged structure in modern agrochemicals, particularly SDHI fungicides and sulfonylurea herbicides [1]. 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine serves as a key building block for constructing these active ingredients. Its high purity (typically ≥95% ) and well-defined reactivity profile ensure consistent performance in multi-step synthetic sequences, reducing process variability in pilot and production-scale manufacturing.

Application
Selection Property
Validation Focus
CNS drug candidate scaffold research
Balanced lipophilicity and TPSA
Permeability and solubility endpoint profiling
Cancer cell-model studies
Reported cytotoxicity endpoint context
Cell-viability assay validation
Agrochemical intermediate synthesis
Regioselective chloro reactivity
Reaction yield and process consistency

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